3-(Hexadecyloxy)propan-1-ol 3-(Hexadecyloxy)propan-1-ol
Brand Name: Vulcanchem
CAS No.: 9035-85-2
VCID: VC3821819
InChI: InChI=1S/C19H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h20H,2-19H2,1H3
SMILES: CCCCCCCCCCCCCCCCOCCCO
Molecular Formula: C19H40O2
Molecular Weight: 300.5 g/mol

3-(Hexadecyloxy)propan-1-ol

CAS No.: 9035-85-2

Cat. No.: VC3821819

Molecular Formula: C19H40O2

Molecular Weight: 300.5 g/mol

* For research use only. Not for human or veterinary use.

3-(Hexadecyloxy)propan-1-ol - 9035-85-2

Specification

CAS No. 9035-85-2
Molecular Formula C19H40O2
Molecular Weight 300.5 g/mol
IUPAC Name 3-hexadecoxypropan-1-ol
Standard InChI InChI=1S/C19H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h20H,2-19H2,1H3
Standard InChI Key YDCSFYSJEYSCBP-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCOCCCO
Canonical SMILES CCCCCCCCCCCCCCCCOCCCO

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-(Hexadecyloxy)propan-1-ol has a molecular weight of 300.5 g/mol and the IUPAC name 3-hexadecoxypropan-1-ol . Its structure consists of a 16-carbon alkyl chain (hexadecyl) linked via an ether bond to the third carbon of a propanol molecule. The compound’s amphiphilic nature arises from the juxtaposition of its polar hydroxyl group and nonpolar alkyl chain, enabling micelle formation in aqueous environments.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₄₀O₂
CAS Number9035-85-2
SMILESCCCCCCCCCCCCCCCCOCCCO
SolubilityInsoluble in water; soluble in organic solvents
Critical Micelle Concentration (CMC)~0.1 mM (estimated)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Preparation of Hexadecyl Bromide: Hexadecanol reacts with hydrobromic acid to form hexadecyl bromide.

  • Etherification: Hexadecyl bromide is coupled with 1,3-propanediol in the presence of a base (e.g., NaOH), yielding 3-(Hexadecyloxy)propan-1-ol.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (≥85%) and purity. Post-synthesis purification involves fractional distillation and crystallization.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ or CrO₃ oxidizes the terminal hydroxyl group to hexadecanoic acid.

  • Reduction: LiAlH₄ reduces the compound to 3-(hexadecyloxy)propan-2-ol.

Esterification for Prodrug Development

The hydroxyl group undergoes esterification with nucleoside phosphonates (e.g., cidofovir) to form lipid conjugates. For example, hexadecyloxypropyl cidofovir (HDP-CDV) exhibits enhanced antiviral activity due to improved cellular uptake .

Biological Activity and Antiviral Mechanisms

Antiviral Efficacy Against HSV-1

Hexadecyloxypropyl esters of nucleoside phosphonates demonstrate potent activity against herpes simplex virus type 1 (HSV-1). In vitro studies show EC₅₀ values as low as 0.90 μM for HDP-PPen-T, a derivative of 3-(Hexadecyloxy)propan-1-ol .

Table 2: Antiviral Activity of Hexadecyloxypropyl Derivatives

CompoundEC₅₀ (μM)Cytotoxicity (CC₅₀, μM)Selectivity Index
HDP-PPen-T0.907.48.22
HDP-PPen-G5.812.22.10
HDP-PPen-C4.711.22.38
Data sourced from .

Mechanism of Action

The compound’s lipid moiety facilitates cellular entry via endocytosis. Once intracellular, esterases hydrolyze the prodrug to release the active nucleoside phosphonate, which inhibits viral DNA polymerase . Molecular docking studies suggest that the cis-double bond in HDP-PPen-T enhances binding to HSV-1 polymerase’s active site .

Applications in Drug Delivery and Industry

Prodrug Formulations

  • CMX001: A lipid-conjugated cidofovir derivative, CMX001, leverages 3-(Hexadecyloxy)propan-1-ol to improve oral bioavailability and reduce nephrotoxicity. It is under clinical evaluation for cytomegalovirus and smallpox .

  • HDP-CDV: Shows 10-fold greater potency than cidofovir in murine models of poxvirus infection .

Industrial Uses

  • Surfactants: Utilized in detergents and emulsifiers due to its low CMC.

  • Cosmetics: Stabilizes lipid bilayers in creams and lotions .

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